1,6-Dehydro Tramadol Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3;/h6,8-11,14H,4-5,7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYGAWYKBWMJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCC=C1C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66170-31-8 | |
| Record name | 1,6-Dehydro tramadol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(3-Methoxy-phenyl)-cyclohex-2-enylmethyl]-dimethyl-amine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DEHYDRO TRAMADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GAQ4395V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 1,6 Dehydro Tramadol Hydrochloride
Dehydration Pathways from Tramadol (B15222) Hydrochloride Precursors
The primary pathway for the formation of 1,6-Dehydro Tramadol Hydrochloride involves the dehydration of Tramadol Hydrochloride. jocpr.com This transformation is a critical consideration in the manufacturing process of tramadol, as the presence of this impurity needs to be controlled.
The dehydration of Tramadol Hydrochloride is typically achieved under acidic conditions. jocpr.com Research has shown that heating Tramadol Hydrochloride in the presence of a strong acid, such as concentrated hydrochloric acid, facilitates the elimination of a water molecule to form the unsaturated 1,6-dehydro derivative. jocpr.com
A study detailing the synthesis of tramadol-related substances describes a method where Tramadol Hydrochloride is heated in concentrated hydrochloric acid at temperatures between 80-100°C for 14-15 hours. jocpr.com These conditions promote the dehydration process, leading to the formation of this compound. The reaction mixture is then cooled, diluted with water, and extracted with a solvent like dichloromethane (B109758) (DCM) to isolate the product. jocpr.com
| Reagent | Temperature | Time | Outcome |
| Concentrated Hydrochloric Acid | 90-100 °C | 14-15 h | Formation of [2-(3-methoxyphenyl) cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride (Isomer) |
| Concentrated Hydrochloric Acid | 80-85 °C | 14-15 h | Formation of (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanaminehydrochloride (this compound) |
The dehydration of Tramadol Hydrochloride can lead to the formation of different isomers depending on the reaction conditions. jocpr.com Specifically, the position of the double bond in the cyclohexene (B86901) ring is influenced by the temperature of the reaction.
When the dehydration is carried out at a higher temperature, specifically 90-100°C, the major product is [2-(3-methoxyphenyl) cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride. jocpr.com In this isomer, the double bond is in the 1,2-position of the cyclohexene ring.
Conversely, conducting the reaction at a slightly lower temperature range of 80-85°C favors the formation of (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine hydrochloride, which is this compound. jocpr.com This demonstrates the regioselectivity of the dehydration reaction, where temperature plays a key role in determining the final isomeric product.
Alternative Synthetic Routes to the 1,6-Dehydro Tramadol Core Structure
While dehydration of tramadol is a direct route, alternative synthetic strategies can also be employed to construct the 1,6-dehydro tramadol core structure. These methods often involve building the molecule from simpler precursors.
One general approach involves a Mannich reaction followed by the introduction of the methoxyphenyl group. mdpi.comresearchgate.net For instance, cyclohexanone (B45756) can react with formaldehyde (B43269) and dimethylamine (B145610) hydrochloride to form the intermediate 2-dimethylaminomethyl-cyclohexanone. researchgate.netredalyc.org This aminoketone can then be reacted with a 3-methoxyphenyl (B12655295) organometallic reagent, such as 3-methoxyphenyllithium or a Grignard reagent like 3-methoxyphenylmagnesium bromide, to introduce the aromatic ring. researchgate.netredalyc.orggoogle.com Subsequent dehydration would lead to the dehydro tramadol structure.
Biocatalytic methods are also being explored to create more efficient and environmentally friendly synthetic routes for active pharmaceutical ingredients. acs.org While not explicitly detailed for 1,6-Dehydro Tramadol, these approaches, such as using alcohol dehydrogenases for stereoselective reductions, could potentially be adapted for its synthesis. acs.org
Intermediate Precursors and Their Chemical Synthesis
The synthesis of 1,6-Dehydro Tramadol and its parent compound, tramadol, relies on key intermediate precursors. A crucial intermediate is 2-(dimethylaminomethyl)cyclohexanone . researchgate.netredalyc.org This compound is typically synthesized via a Mannich reaction involving cyclohexanone, formaldehyde (often in the form of paraformaldehyde), and dimethylamine hydrochloride. researchgate.netredalyc.org The reaction is often carried out in a solvent like glacial acetic acid and heated to reflux. redalyc.org
Another key precursor is the organometallic reagent derived from 3-bromoanisole (B1666278) . redalyc.org By reacting 3-bromoanisole with a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (-78°C), 3-methoxyphenyllithium is generated. redalyc.org This organolithium reagent can then be coupled with the aminoketone intermediate. redalyc.org Alternatively, a Grignard reagent can be prepared from 3-bromoanisole and magnesium metal. google.com
The synthesis of these precursors is foundational to building the tramadol framework, which can then be subjected to dehydration to yield the 1,6-dehydro derivative.
Stereochemical Considerations in the Synthesis of this compound
This compound is a racemic mixture, meaning it contains equal amounts of both enantiomers. The synthesis of tramadol itself typically results in a mixture of stereoisomers. The commercially available form of tramadol is the racemic hydrochloride salt of the cis-isomer. jocpr.com
The key synthetic step that introduces stereocenters is the addition of the organometallic reagent to the carbonyl group of 2-(dimethylaminomethyl)cyclohexanone. This reaction creates a new chiral center at the carbon bearing the hydroxyl group (which is later removed in the dehydration to form the dehydro compound) and the existing chiral center at the carbon bearing the dimethylaminomethyl group. The relative stereochemistry of these two centers determines whether the cis or trans isomer is formed.
The purification of tramadol often involves separating the desired cis-isomer from the unwanted trans-isomer. google.com This can be achieved through selective crystallization of their salts, such as the hydrochloride or hydrobromide. google.com When this compound is synthesized from tramadol, the stereochemistry of the starting material will influence the stereochemistry of the product, although the dehydration process eliminates one of the chiral centers.
Metabolic Formation and Biotransformation Studies of 1,6 Dehydro Tramadol in Vitro Focus
Identification as a Metabolite Formed from Tramadol (B15222) in Experimental Systems (In Vitro)
Current scientific literature does not identify 1,6-Dehydro Tramadol as a metabolite of tramadol in in vitro experimental systems such as human liver microsomes. It is characterized as a synthesis impurity. ontosight.ai
Enzymatic Pathways and Cytochrome P450 Isoforms Implicated in 1,6-Dehydro Tramadol Formation (In Vitro)
There are no known enzymatic pathways or specific cytochrome P450 isoforms that have been implicated in the formation of 1,6-Dehydro Tramadol from tramadol in an in vitro setting. The well-established enzymatic pathways for tramadol metabolism involve O- and N-demethylation, catalyzed by CYP2D6, CYP3A4, and CYP2B6, leading to the formation of other metabolites. nih.govresearchgate.net
Factors Influencing In Vitro Metabolic Formation of 1,6-Dehydro Tramadol
As 1,6-Dehydro Tramadol is not a recognized in vitro metabolite of tramadol, there are no documented factors that influence its metabolic formation.
Advanced Analytical Characterization and Structural Elucidation of 1,6 Dehydro Tramadol Hydrochloride
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating 1,6-Dehydro Tramadol (B15222) Hydrochloride from the main Tramadol API and other related substances, allowing for precise quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Tramadol and its impurities. jocpr.com Reversed-phase HPLC methods are commonly developed and validated for this purpose. These methods effectively separate Tramadol from its degradation products and process-related impurities, including 1,6-Dehydro Tramadol Hydrochloride (also known as Tramadol Impurity C). nih.gov
A typical HPLC method involves a C18 or C8 stationary phase. nih.gov For instance, one validated method uses a C18 column (150 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.015 M Na₂HPO₄), adjusted to an acidic pH. nih.gov Detection is commonly performed using a UV detector, with wavelengths set around 218 nm or 270 nm to monitor the separated compounds. nih.govnih.gov The use of ion-pair reagents, such as 1-octane sulfonic acid sodium salt, can also be incorporated into the mobile phase to enhance the retention and separation of polar analytes like Tramadol and its impurities on a hydrophobic column. jddtonline.info These developed HPLC methods demonstrate good linearity, precision, and accuracy, making them suitable for routine quality control and stability studies of Tramadol formulations. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. This makes it particularly well-suited for detecting and quantifying the very low levels of impurities found in pharmaceutical preparations. nih.govresearchgate.net
A novel, stability-indicating UPLC method has been developed for the determination of Tramadol HCl impurities in injection formulations. nih.gov This method utilizes a Waters Acquity BEH C18 column with a gradient elution. The mobile phase consists of two solvents: Solvent A, a 0.2% trifluoroacetic acid buffer, and Solvent B, a mixture of methanol (B129727) and acetonitrile (75:25, v/v). nih.gov This gradient approach allows for the effective separation of Tramadol from its impurities, even in complex matrices and at very low concentrations (below 0.4 mg/mL). nih.govresearchgate.net The method's suitability for use with mass spectrometry (LC-MS-compatible mobile phase) further enhances its utility for impurity identification. researchgate.net The validation of such UPLC methods in accordance with ICH guidelines confirms their robustness for quality control and stability assessment of Tramadol HCl products. nih.govresearchgate.net
Table 1: Example Chromatographic Conditions for Tramadol Impurity Analysis
| Parameter | HPLC Method nih.gov | UPLC Method nih.gov |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | C18 XTerra (150 mm x 4.6 mm, 5 µm) | Waters Acquity BEH C18 |
| Mobile Phase | Acetonitrile : 0.015 M Na₂HPO₄ buffer (2:8, v/v), pH 3.0 | Gradient of A: 0.2% Trifluoroacetic acid and B: Methanol:Acetonitrile (75:25, v/v) |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 218 nm | UV at 270 nm |
| Temperature | 20°C | Not specified |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of Tramadol and its related substances, including 1,6-Dehydro Tramadol, a derivatization step is often required to increase their volatility and thermal stability. laurentian.ca Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). laurentian.ca
The GC separation is typically performed on a capillary column, such as a 5% phenylmethylsilicone column. nih.gov Following separation, the mass spectrometer fragments the molecules and detects the resulting ions. The mass spectrum of Tramadol is characterized by a molecular ion [M]+ at m/z 263 and a base peak at m/z 58, which corresponds to the dimethylaminomethyl fragment. nih.gov While a specific mass spectrum for this compound is not detailed in the provided context, the technique is used to analyze it as an impurity. jocpr.com The unique fragmentation pattern obtained from MS serves as a fingerprint for structural confirmation. GC-MS methods have been successfully validated and applied for the determination of tramadol and its metabolites in various biological matrices. researchgate.netoup.com
Spectroscopic Methods for Definitive Structural Confirmation
While chromatography excels at separation and quantification, spectroscopic methods are indispensable for the definitive elucidation of a molecule's chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.
For this compound, ¹H NMR would reveal the chemical shifts, integration, and coupling constants for each proton. This data would confirm the presence of the methoxy (B1213986) group on the aromatic ring, the protons on the cyclohexene (B86901) ring (including the vinylic proton), and the N,N-dimethylaminomethyl side chain. Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the characteristic signals for the C=C double bond in the cyclohexene ring, which would be absent in the spectrum of Tramadol. rsc.org The combination of these NMR techniques is used to confirm the identity and structure of synthesized Tramadol impurities. jocpr.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org The IR spectrum of this compound would be expected to show characteristic absorption bands that confirm its structure and differentiate it from Tramadol.
Key expected peaks would include those for aromatic C-H stretching, aliphatic C-H stretching, and the C-O-C stretch of the methoxy ether group. Crucially, the spectrum would feature a C=C stretching vibration from the cyclohexene ring, a key feature distinguishing it from Tramadol HCl, which would instead show a prominent O-H stretching band from its hydroxyl group. The comparison of the IR spectrum of an unknown sample against a reference standard of this compound is a standard method for identity confirmation. jocpr.com
Mass Spectrometry (MS and Tandem MS/MS) for Molecular Fragmentation and Identification
Mass spectrometry stands as a cornerstone technique for the structural analysis of this compound, providing invaluable information about its molecular weight and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the analysis of 1,6-Dehydro Tramadol. nih.gov In a typical GC-MS analysis, the molecule undergoes fragmentation, and the resulting mass spectrum reveals characteristic ions. While a detailed fragmentation pattern for this compound is not extensively published, the fragmentation of the parent compound, Tramadol, can offer insights. For Tramadol, a common fragmentation pathway involves the loss of the dimethylamine (B145610) group, leading to a prominent ion. A proposed fragmentation for Tramadol shows the formation of a methoxyphenyl cyclohexene ion at m/z 188, resulting from rearrangements and the loss of both the hydroxyl and tertiary amine radicals. researchgate.net It is plausible that 1,6-Dehydro Tramadol would exhibit some similar fragmentation behavior, particularly related to the dimethylamino methyl side chain.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool for the sensitive and selective determination of tramadol and its related substances. wjbphs.comark-tdm.comcliawaived.com In LC-MS/MS, precursor ions of the target analyte are selected and subjected to collision-induced dissociation to generate product ions. For Tramadol, the precursor ion [M+H]⁺ at m/z 264.1 is often monitored. wjbphs.commdpi.com A significant product ion for Tramadol is observed at m/z 58.2, corresponding to the dimethylamine fragment. mdpi.com This transition (m/z 264.1 → 58.2) is frequently used for quantification in complex matrices like human plasma and urine. wjbphs.commdpi.com
Table 1: Computed Mass Spectrometric Data for 1,6-Dehydro Tramadol and its Hydrochloride Salt
| Property | 1,6-Dehydro Tramadol (Free Base) | This compound |
| Molecular Formula | C₁₆H₂₃NO | C₁₆H₂₄ClNO |
| Molecular Weight | 245.36 g/mol | 281.82 g/mol |
| Monoisotopic Mass | 245.177964357 Da | 281.1546421 Da |
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Analytical Assays
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of Tramadol Hydrochloride and can be applied to its impurities as well. The method relies on the principle that the analyte absorbs light at a specific wavelength.
For Tramadol Hydrochloride, the maximum absorbance (λmax) is typically observed around 271 nm in distilled water and phosphate buffer (pH 6.8). oaji.net Other studies have reported λmax at 273.5 nm in water and 275 nm in methanol. nih.govijrpb.com The presence of the methoxyphenyl group in the molecule is responsible for this UV absorption.
Given that 1,6-Dehydro Tramadol retains the methoxyphenyl chromophore, it is expected to exhibit a similar UV absorption profile to Tramadol. The conjugated double bond in the cyclohexene ring of 1,6-Dehydro Tramadol might cause a slight shift in the λmax compared to Tramadol, but it would likely remain in a comparable region of the UV spectrum. This makes UV detection a viable method for its quantification in analytical assays, such as during High-Performance Liquid Chromatography (HPLC) analysis.
Table 2: Reported UV Absorption Maxima for Tramadol Hydrochloride in Various Solvents
| Solvent | λmax (nm) |
| Distilled Water | 271.0, 273.5 |
| Phosphate Buffer (pH 6.8) | 271.0 |
| Methanol | 275.0 |
Data compiled from various analytical studies. oaji.netnih.govijrpb.com
Development and Validation of Analytical Methods for this compound
The development and validation of robust analytical methods are paramount for the accurate quantification of this compound in pharmaceutical preparations. Various chromatographic techniques have been established for the analysis of Tramadol and its impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods. mdpi.comnih.govnih.gov These methods typically employ a C18 column and a mobile phase consisting of a buffer (e.g., phosphate buffer or trifluoroacetic acid buffer) and an organic modifier like acetonitrile or methanol. mdpi.comnih.gov Detection is often carried out using a UV detector at a wavelength suitable for the chromophore, such as 218 nm or 270 nm. wjbphs.comnih.gov
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes assessment of the following parameters:
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. For Tramadol impurities, linearity has been established in various concentration ranges. nih.gov
Accuracy: The closeness of the test results to the true value, often determined through recovery studies. Recovery values for Tramadol and its impurities are generally expected to be high. wjbphs.comnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For Tramadol impurities, low detection and determination limits have been achieved, often in the microgram per milliliter range. wjbphs.com
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a mass spectrometer has also been used for the analysis of Tramadol and its volatile impurities. ijstr.org
The selection of the analytical method depends on the specific requirements of the analysis, such as the concentration levels of the impurity and the complexity of the sample matrix. For the routine quality control of this compound, a validated HPLC or UPLC method with UV detection is often sufficient and widely employed. mdpi.comnih.govnih.gov
Impurity Profiling and Reference Standard Applications in Pharmaceutical Sciences
Role of 1,6-Dehydro Tramadol (B15222) Hydrochloride as a Process-Related Impurity of Tramadol Hydrochloride
1,6-Dehydro Tramadol Hydrochloride, chemically known as [(1RS)-2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylmethanamine hydrochloride, is recognized as a significant process-related impurity that can arise during the synthesis of Tramadol Hydrochloride. ontosight.aisynzeal.com Process-related impurities are substances that are formed as by-products, intermediates, or from degradation during the manufacturing process of the active pharmaceutical ingredient (API). pharmainfo.in The presence of such impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product.
The formation of this compound is attributed to specific steps within the synthesis route of Tramadol. Its structure is closely related to that of tramadol, featuring a double bond in the cyclohexene (B86901) ring. ontosight.ai Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish stringent limits for the presence of impurities in APIs. ontosight.ai Therefore, the identification and control of this compound are mandatory to ensure the quality and consistency of Tramadol Hydrochloride batches. ontosight.ai The impurity profile of a drug substance serves as a fingerprint of the manufacturing process and is a key component of the drug's quality assessment. pharmainfo.in
Methodologies for Impurity Detection, Identification, and Quantification in Pharmaceutical Samples
A variety of analytical techniques are employed to detect, identify, and quantify impurities like this compound in pharmaceutical samples. These methods must be highly selective and sensitive to accurately measure impurities at low levels.
Chromatographic techniques are the cornerstone of impurity analysis. pharmainfo.in
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods for separating and quantifying impurities in Tramadol Hydrochloride. nih.govresearchgate.netwjbphs.com These methods offer high resolution and sensitivity. A stability-indicating UPLC method has been developed for the determination of tramadol and its impurities, demonstrating its suitability for analyzing samples from stability studies. nih.govresearchgate.net
Gas Chromatography (GC) can also be utilized, often in conjunction with mass spectrometry (GC-MS), for the analysis of volatile impurities. tga.gov.au
Spectroscopic techniques are essential for the structural elucidation of identified impurities.
Mass Spectrometry (MS) , often coupled with a chromatographic system (LC-MS), provides information about the molecular weight and fragmentation pattern of the impurity, aiding in its identification. tga.gov.au
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of an impurity once it has been isolated. ijpsr.com By comparing the NMR spectra of the impurity with that of the pure API, structural differences can be elucidated. ijpsr.com
Infrared (IR) spectroscopy and Ultraviolet (UV) spectroscopy can provide additional information about the functional groups present in the impurity. pharmainfo.inmedwinpublishers.com
The table below summarizes the common analytical methodologies used for impurity profiling.
| Analytical Technique | Application in Impurity Profiling |
| HPLC/UPLC | Separation and quantification of non-volatile impurities. nih.govresearchgate.netwjbphs.com |
| GC | Separation and quantification of volatile impurities. tga.gov.au |
| MS | Identification of impurities based on mass-to-charge ratio. tga.gov.au |
| NMR | Detailed structural elucidation of isolated impurities. ijpsr.com |
| IR/UV | Functional group analysis and preliminary identification. pharmainfo.inmedwinpublishers.com |
Preparation and Comprehensive Characterization of this compound as a Reference Standard
The availability of a well-characterized reference standard for this compound is crucial for its accurate identification and quantification in Tramadol Hydrochloride samples. pharmaffiliates.compharmiweb.com Reference standards are highly purified compounds that serve as a benchmark for analytical methods.
The preparation of the this compound reference standard involves its synthesis and subsequent purification to a high degree of purity. The characterization of this standard is a comprehensive process that employs a battery of analytical techniques to confirm its identity and purity. This typically includes:
NMR Spectroscopy (¹H and ¹³C) to confirm the chemical structure.
Mass Spectrometry to verify the molecular weight.
IR and UV Spectroscopy to obtain characteristic spectra.
Chromatographic Purity assessment by HPLC or UPLC to determine the percentage of the main component and detect any remaining impurities.
Water Content determination by Karl Fischer titration.
Residual Solvents analysis by GC.
A detailed Certificate of Analysis (CoA) accompanies the reference standard, summarizing the results of these characterization tests and stating the assigned purity. This certified reference material is then used for the validation of analytical methods and for the routine quality control of Tramadol Hydrochloride. synzeal.com
Forced Degradation Studies for Impurity Generation and Degradation Pathway Elucidation
Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory guidelines. lincoln.edu.my These studies involve subjecting the drug substance to harsh conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to accelerate its degradation. ijpsr.comijpsr.com
The primary objectives of forced degradation studies for Tramadol Hydrochloride are:
To generate potential degradation products , including this compound, which might form under normal storage conditions.
To elucidate the degradation pathways of the drug substance.
To demonstrate the specificity and stability-indicating nature of the analytical methods used for impurity determination. The method should be able to separate the degradation products from the parent drug and from each other. lincoln.edu.my
Studies have shown that Tramadol Hydrochloride exhibits degradation under various stress conditions. For instance, significant degradation has been observed under acidic, basic, thermal, and photolytic conditions. ijpsr.com The results from these studies are instrumental in developing stable formulations and establishing appropriate storage conditions and shelf-life for the drug product.
The following table provides a summary of typical forced degradation conditions and observed outcomes for Tramadol.
| Stress Condition | Typical Reagents/Conditions | Observed Degradation |
| Acid Hydrolysis | 0.1 N HCl | Significant degradation observed. ijpsr.com |
| Base Hydrolysis | 0.1 N NaOH | Degradation observed. ijpsr.com |
| Oxidative | 3% H₂O₂ | Degradation observed. ijpsr.com |
| Thermal | Heat exposure | Significant degradation observed. ijpsr.com |
| Photolytic | UV light exposure (254nm, 365nm) | Degradation observed. ijpsr.com |
Mechanistic and Theoretical Investigations Excluding Pharmacological Action
Computational Chemistry and Molecular Modeling Studies of 1,6-Dehydro Tramadol (B15222) Hydrochloride Structure
While dedicated, in-depth molecular modeling studies on 1,6-Dehydro Tramadol Hydrochloride are not extensively available in the public domain, computational data from publicly accessible chemical databases provide valuable insights into its molecular structure and properties. These computed properties offer a theoretical framework for understanding the molecule's behavior.
Computed molecular properties for this compound have been calculated using various computational models. These properties are essential for predicting the molecule's behavior in different chemical environments and for spectroscopic analysis. Key computed descriptors are summarized in the table below.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H24ClNO | PubChem |
| Molecular Weight | 281.82 g/mol | PubChem nih.gov |
| Exact Mass | 281.1546421 Da | PubChem nih.gov |
| Topological Polar Surface Area | 12.5 Ų | PubChem nih.gov |
| Heavy Atom Count | 19 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Elucidation of Reaction Mechanisms Related to Its Chemical Formation and Stability
This compound is recognized as a process impurity that can form during the synthesis of Tramadol Hydrochloride. synzeal.com Its formation is primarily attributed to the dehydration of the parent tramadol molecule under certain reaction conditions.
A key study by Madhusudhan et al. has shed light on the synthesis of a closely related isomer, (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine hydrochloride, which serves as a model for the formation of dehydro impurities. jocpr.com The research demonstrated that this impurity can be synthesized by subjecting Tramadol Hydrochloride to dehydration using concentrated hydrochloric acid at elevated temperatures (80-85°C). jocpr.com This suggests that the formation of the double bond in the cyclohexene (B86901) ring is a result of an acid-catalyzed elimination of the hydroxyl group from the tramadol structure.
The proposed mechanism involves the protonation of the tertiary hydroxyl group on the cyclohexanol (B46403) ring of tramadol by the strong acid. This is followed by the departure of a water molecule, leading to the formation of a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom (at position 1 or 2) results in the formation of the double bond, yielding the dehydro-tramadol structure. The position of the double bond can vary, leading to different isomers.
The stability of this compound is a critical factor in pharmaceutical manufacturing. Being a degradation product, its presence indicates potential instability of the active pharmaceutical ingredient under certain storage or processing conditions, such as exposure to acidic environments or high temperatures. The hydrochloride salt form is generally expected to be more stable than the free base. slideserve.com
Exploration of Stereochemical Aspects of the this compound Molecule
The stereochemistry of this compound is inherently linked to that of its precursor, tramadol. Tramadol itself is a chiral molecule with two stereocenters, and it is marketed as a racemic mixture of its (1R, 2R) and (1S, 2S) enantiomers.
Consequently, this compound is also a racemic mixture. synzeal.com The synthesis of its isomer, as described by Madhusudhan et al., starts with racemic tramadol hydrochloride, resulting in a racemic product designated as (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine hydrochloride. jocpr.com This indicates that the dehydration process does not selectively favor one enantiomer over the other.
Future Research Trajectories in Chemical and Metabolic Sciences of 1,6 Dehydro Tramadol Hydrochloride
Further Elucidation of Metabolic Pathways and Identification of Novel Degradation Products
Understanding the metabolic fate of any pharmaceutical-related compound is critical. The metabolism of the parent drug, tramadol (B15222), has been shown to proceed through six primary pathways: O-demethylation, N-demethylation, cyclohexyl oxidation, oxidative N-dealkylation, dehydration, and conjugation. nih.gov These pathways result in at least 11 Phase I metabolites and 12 Phase II conjugates (glucuronides and sulfates). nih.gov
Given that 1,6-Dehydro Tramadol is itself a product of dehydration, a key research question is whether it is formed metabolically in vivo from tramadol. Future studies should aim to confirm its presence as a metabolite in biological matrices.
Furthermore, 1,6-Dehydro Tramadol Hydrochloride, once present, is likely subject to its own metabolic transformations. Research should focus on:
Identifying Unique Metabolites : Investigating whether the double bond in the cyclohexene (B86901) ring opens up novel metabolic pathways not seen with tramadol. This could involve epoxidation of the double bond, followed by hydrolysis, or other oxidative reactions.
Characterizing Shared Metabolic Pathways : Determining if 1,6-Dehydro Tramadol undergoes the same N- and O-demethylation reactions as tramadol and identifying the resulting structures. nih.gov
Advanced Metabolite Identification : The identification of drug metabolites, which are often present in low concentrations within complex biological matrices, presents a significant analytical challenge. ijpsjournal.comtandfonline.com Future work will require high-sensitivity techniques like high-resolution mass spectrometry (HRMS) to detect and structurally elucidate novel degradation products and metabolites. tandfonline.com
Advancements in Analytical Methodologies for Complex Matrices and Impurity Analysis
The control of impurities like 1,6-Dehydro Tramadol is a regulatory requirement for ensuring the quality of pharmaceutical products. ontosight.ai Therefore, robust and sensitive analytical methods are essential. While High-Performance Liquid Chromatography (HPLC) is a well-established technique for the simultaneous determination of tramadol and its impurities, future research must focus on enhancing detection capabilities, especially in complex matrices and for trace-level quantification. nih.gov
Future advancements are expected in the following areas:
Enhanced Sample Preparation : The accuracy of analytical results is highly dependent on the sample preparation step, especially for complex samples like biological fluids or pharmaceutical formulations. bjmu.edu.cn Research into novel sample clean-up techniques is crucial. Promising approaches include:
Molecularly Imprinted Solid Phase Extraction (MISPE) : This technique uses custom-synthesized polymers with specific recognition sites for the target analyte, offering high selectivity for extracting 1,6-Dehydro Tramadol from complex mixtures. bjmu.edu.cn
Magnetic Solid Phase Extraction (MSPE) : Utilizing magnetic nanoparticles as the sorbent material simplifies the extraction process, making it faster and amenable to automation. bjmu.edu.cn
Hyphenated Analytical Techniques : Combining the separation power of chromatography with the specificity of mass spectrometry is key to modern analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique offers superior specificity and sensitivity for quantifying trace levels of impurities and metabolites in biological samples. ijpsjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS) : While less common for non-volatile compounds, GC-MS can be used after a derivatization step to increase volatility and provides another powerful tool, particularly in forensic analysis. ijpsjournal.com
Table 1: Overview of Analytical Methodologies for Tramadol and its Impurities
| Technique | Principle | Primary Application in Context | Reference |
| HPLC-UV | Separates compounds based on their partitioning between a mobile and stationary phase, with detection by UV absorbance. | Routine quality control for quantifying tramadol and known impurities in pharmaceutical formulations like oral drops. | nih.gov |
| LC-MS/MS | Combines HPLC separation with mass spectrometry detection for high sensitivity and specificity. | Quantification of tramadol and its metabolites at very low concentrations in complex biological matrices (blood, urine). | ijpsjournal.com |
| GC-MS | Separates volatile (or derivatized) compounds, followed by mass spectrometry detection. | Forensic toxicology and confirmation of drug use, particularly in post-mortem analysis. | ijpsjournal.com |
| MISPE | A highly selective sample preparation technique using polymers imprinted with the target molecule's shape. | Selective extraction of 1,6-Dehydro Tramadol from complex samples prior to chromatographic analysis. | bjmu.edu.cn |
Contribution to Understanding Chemical Stability and Degradation Kinetics of Related Compounds
Studying the chemical stability of an impurity like this compound is vital for determining appropriate storage conditions and predicting its behavior over time. The stability of the parent compound, tramadol hydrochloride, has been studied under various stress conditions, providing a valuable baseline. For instance, tramadol hydrochloride is prone to significant degradation under alkaline and microwave-assisted acidic conditions, with the degradation following first-order kinetics. wisdomlib.org It has also been shown to be stable for at least 42 days at room temperature in injection formulations. nih.gov
Future research on this compound should involve similar forced degradation studies to:
Determine Degradation Kinetics : Quantify the rate of degradation under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions. This involves calculating rate constants and half-lives to compare its stability profile to that of tramadol. wisdomlib.org
Identify Degradation Products : Characterize the structures of compounds formed during stability testing to understand the degradation pathways.
The data generated from these studies will not only be crucial for the handling and analysis of this compound but will also contribute to a broader understanding of the degradation kinetics of related pharmaceutical compounds containing a cyclohexene moiety.
Table 2: Degradation Kinetics of Tramadol HCl Under Stress Conditions (for Comparison)
| Condition | Kinetic Model | Rate Constant (k) | Half-Life (t½) | Reference |
| Alkaline (Room Temp) | First-Order | 0.0034 min⁻¹ | Not specified | wisdomlib.org |
| Alkaline (60°C) | First-Order | 0.0149 min⁻¹ | Not specified | wisdomlib.org |
| Alkaline (80°C) | First-Order | 0.4849 min⁻¹ | 1.42 minutes | wisdomlib.org |
| Microwave-Assisted Acid Hydrolysis (1N HCl) | First-Order | 0.0653 min⁻¹ | 10.61 minutes | wisdomlib.org |
Q & A
Q. What analytical methods are recommended for quantifying 1,6-Dehydro Tramadol Hydrochloride in pharmaceutical formulations?
A validated LC-MS/MS method is preferred for its high sensitivity and specificity. Key parameters include:
- Precision : Intra-day and inter-day precision (RSD < 2%) using spiked samples .
- Chromatographic conditions : Use a C18 column with a mobile phase of methanol:ammonium formate buffer (pH 3.5) in gradient elution. Quantify via multiple reaction monitoring (MRM) .
- System suitability : Ensure resolution ≥5.0 between analytes and related compounds (e.g., acetaminophen) .
For compendial methods, USP guidelines recommend potentiometric titration with 0.1 M perchloric acid in glacial acetic acid .
Q. How should stability studies for this compound be designed to assess degradation products?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), alkaline (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic conditions .
- Analysis : Monitor degradation via HPLC with UV detection at 270 nm. Use USP reference standards (e.g., Tramadol Related Compound A) to identify impurities .
- Storage : Preserve samples in tight containers at controlled room temperature (20–25°C) to minimize hydrolysis and oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for sustained-release formulations?
- Experimental design : Use a central composite design (CCD) to optimize polymer ratios (e.g., hydroxypropyl methylcellulose K100M and glyceryl behenate) and evaluate responses like T₁₂ (release at 12 hours) and T₁₀₀ (time to 100% release) .
- Data reconciliation : Apply the Higuchi model to correlate in vitro dissolution profiles with in vivo absorption. Validate using non-compartmental pharmacokinetic analysis (e.g., AUC₀–∞, Cmax) in WinNonlin .
- Statistical validation : Use one-way ANOVA to assess concentration-time profile deviations (p < 0.05) and ensure ≥90% drug retention in stability studies .
Q. What methodologies are effective for elucidating the metabolic pathways of this compound in preclinical models?
- In vivo metabolism : Administer ¹⁴C-labeled tramadol to rats/dogs and collect urine for 24 hours. Isolate metabolites via SPE and LC-MS/MS. Key pathways include O-demethylation, N-demethylation, and cyclohexyl oxidation .
- In vitro studies : Incubate hepatic S9 fractions with NADPH to mimic Phase I metabolism. Use MS/MS to identify intermediates like O-desmethyl tramadol (M1), which exhibits higher opioid receptor affinity .
- Polymorphism analysis : Investigate CYP2D6-mediated debrisoquine-type polymorphism impacts on metabolite production rates .
Q. How can researchers address enantiomeric activity discrepancies in this compound’s opioid receptor interactions?
- Chiral separation : Use HPLC with a chiral stationary phase (e.g., β-cyclodextrin) to isolate (±)-cis and trans isomers. Validate via NMR and IR spectra .
- Receptor binding assays : Compare affinity of enantiomers using μ-opioid receptor-expressing cell lines. M1 metabolite (O-desmethyl derivative) shows 200x higher affinity than the parent compound .
- In vivo correlation : Conduct nociceptive tests (e.g., tail-flick assay) in rodents to assess enantiomer-specific analgesic efficacy .
Q. What strategies improve the trans:cis isomer ratio during synthesis of this compound?
- Grignard optimization : Additives like THF or LiCl during cyclohexanol synthesis increase the trans:cis ratio to 4:1 .
- Recrystallization : Purify hydrochloride forms via acetonitrile recrystallization to enhance trans isomer yield (>95%) .
- Quality control : Monitor isomer ratios using chiral HPLC and USP reference standards .
Methodological Notes
- Key references : Prioritized peer-reviewed studies, USP monographs, and validated analytical protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
